4-(Benzyloxy)benzimidamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKRNUJMKSJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459895 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-60-6 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Benzimidamide Derivatives Within Medicinal Chemistry
Benzimidamide, also known as benzenecarboximidamide, is the simplest aryl amidine. wikipedia.org Derivatives of this structure are recognized for their critical role as pharmacophores—the essential molecular features responsible for a drug's biological activity. mdpi.com A primary reason for their importance is their ability to act as reversible, competitive inhibitors of trypsin-like serine proteases, a large family of enzymes involved in numerous physiological and pathological processes, including blood coagulation, inflammation, and cancer progression. nih.gov
The basicity of the amidine group allows it to form a positively charged amidinium ion, which can interact with negatively charged residues, such as aspartate, in the active sites of these enzymes. ebi.ac.uk This interaction mimics the binding of natural substrates like arginine or lysine, thereby blocking the enzyme's catalytic activity. ebi.ac.uk This inhibitory action is a cornerstone of their application in drug design.
Furthermore, the benzimidamide core serves as a versatile scaffold that can be chemically modified to create a library of compounds with varied potencies and selectivities. By adding different substituents to the benzene (B151609) ring, researchers can fine-tune the molecule's physical-chemical properties, such as hydrophobicity and electron distribution, to optimize its binding affinity for specific enzyme targets. nih.gov This adaptability has led to the inclusion of the benzimidamide moiety in several pharmaceutical agents, including the direct thrombin inhibitor, dabigatran. wikipedia.orgwikipedia.org
| Derivative Class | Primary Enzyme Target(s) | Therapeutic Area |
|---|---|---|
| Unsubstituted Benzamidine (B55565) | Trypsin, Plasmin, Thrombin ebi.ac.ukcaymanchem.com | Biochemical Research (Protease Inhibition) |
| Dabigatran (contains benzimidamide moiety) | Thrombin wikipedia.org | Anticoagulation wikipedia.org |
| Pentamidine (a diamidine) | Plasmin, Factor Xa acs.org | Antimicrobial, Anticoagulation Research acs.org |
| Substituted Benzamidines | BACE1 nih.gov | Alzheimer's Disease Research nih.gov |
Historical Perspective of Benzimidamide Exploration for Therapeutic Applications
The exploration of benzamidines in a therapeutic context began with fundamental biochemical research. Foundational studies in the 1960s established their mechanism of action. It was reported in 1963 that trypsin is inhibited by various aromatic alkylamines, with subsequent comprehensive studies in 1968 detailing the inhibition constants for benzamidine (B55565) and its analogues against key serine proteases like trypsin, plasmin, and thrombin. ebi.ac.uk
This early work established benzamidine as a reliable competitive inhibitor and paved the way for its practical application in chemical biology. By the early 1970s, it was being used to prevent the degradation of proteins and peptide hormones in biological samples, which was crucial for the accuracy of analytical techniques like radioimmunoassays. Its ability to protect molecules from enzymatic breakdown highlighted its value in maintaining the integrity of samples for research.
The utility of the benzamidine structure as a research tool evolved into its use as a building block in drug discovery. The knowledge that the benzamidine moiety could effectively target the active sites of proteases led medicinal chemists to incorporate it into more complex molecules. A notable example is the development of the anticoagulant dabigatran. Its discovery originated from a panel of chemicals based on a known benzamidine-based thrombin inhibitor that had been studied since the 1980s. wikipedia.org This progression from a simple laboratory inhibitor to a key component of a clinically approved drug illustrates the enduring importance of the benzimidamide scaffold in therapeutic development.
Significance of the 4 Benzyloxy Benzimidamide Hydrochloride Scaffold As a Research Entity
Established Synthetic Pathways for the Benzimidamide Core Structure
The benzimidamide functional group is a key pharmacophore found in many biologically active compounds, notably as an inhibitor of serine proteases like trypsin and thrombin. wikipedia.orgsigmaaldrich.com Its synthesis can be achieved through several reliable methods, with pathways starting from nitrile precursors being the most common.
The most prevalent and historically significant method for converting nitriles to benzamidines is the Pinner reaction. researchgate.netwikipedia.org This two-step process is highly effective for creating amidine hydrochlorides from a wide range of aromatic and aliphatic nitriles. nih.gov
The reaction begins with the treatment of a nitrile, in this case, 4-benzyloxybenzonitrile (B1332359), with an anhydrous alcohol (such as ethanol) and an excess of dry hydrogen chloride gas. researchgate.net This initial step forms a highly reactive nitrilium cation, which is then attacked by the alcohol to produce an imidate hydrochloride, commonly known as a Pinner salt. wikipedia.orgnih.gov
Mechanism of the Pinner Reaction
A key advantage of the Pinner synthesis is that it directly yields the stable hydrochloride salt of the amidine, which is often the desired form for handling and biological testing. researchgate.net An alternative, related synthesis involves the reaction of the nitrile with hydroxylamine (B1172632) hydrochloride to form a benzamidoxime, which is subsequently reduced to the benzamidine (B55565). google.com
Reductive amination is a powerful and widely used method in organic synthesis to form amines from carbonyl compounds (aldehydes or ketones). The process involves the initial reaction of the carbonyl group with an amine (or ammonia) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
This method is not a direct pathway to the benzimidamide core itself, as its primary product is an amine rather than an amidine. However, it is highly relevant in the synthesis of analogs or complex precursors of benzimidamides where an amine linkage is required elsewhere in the molecule. For instance, if a derivative of 4-(benzyloxy)benzimidamide were to be synthesized with an aminoalkyl side chain, reductive amination would be an ideal method to construct that specific part of the molecule. The versatility of reductive amination allows for the installation of a vast array of alkyl groups onto a nitrogen atom, making it a cornerstone of medicinal chemistry for creating libraries of related compounds.
Strategies for the Stereoselective and Regioselective Introduction of the 4-Benzyloxy Moiety
The synthesis of this compound requires the specific placement of the benzyloxy group at the para-position of the benzene (B151609) ring. This is a challenge of regioselectivity. The most logical and efficient strategy begins with a precursor that already possesses a functional group at the 4-position, which can then be converted into the desired benzyloxy ether.
The ideal starting material for this purpose is 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol). nih.gov The synthesis of the key intermediate, 4-benzyloxybenzonitrile, nih.gov is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzonitrile with a suitable base, followed by nucleophilic substitution with a benzyl (B1604629) halide.
Typical Reaction Conditions:
Substrate: 4-Hydroxybenzonitrile
Reagent: Benzyl chloride or benzyl bromide
Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724)
The reaction is highly regioselective for the 4-position because the starting material exclusively presents the hydroxyl group at this position. The phenolic proton is acidic and easily removed by the base, creating a phenoxide ion that acts as an effective nucleophile. This phenoxide then displaces the halide from the benzyl reagent to form the stable ether linkage. The term "stereoselective" is not applicable in this specific transformation, as the introduction of the achiral benzyloxy group onto the achiral phenyl ring does not create any stereocenters.
Once 4-benzyloxybenzonitrile is synthesized, it can be converted to the final target compound using the Pinner reaction as described in section 2.1.1.
Comprehensive Derivatization and Structural Modification Strategies for this compound Analogs
To optimize the biological activity of a lead compound like 4-(benzyloxy)benzimidamide, medicinal chemists employ systematic derivatization and structural modification strategies. These approaches aim to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties.
Structure-activity relationship (SAR) studies are fundamental to drug discovery. nih.gov For benzamidine-based inhibitors, research has shown that the nature and position of substituents on the aromatic ring significantly influence their inhibitory activity against serine proteases. nih.govnih.gov The binding of substituted benzamidines to enzymes like plasmin is influenced by both the hydrophobicity and the electron-donating properties of the substituent. nih.gov In contrast, binding to thrombin appears to be affected primarily by substituent hydrophobicity. nih.gov
These principles can be applied to generate a library of 4-(benzyloxy)benzimidamide analogs. Modifications can be systematically made to both the benzamidine ring and the benzyl ring of the benzyloxy moiety to probe the chemical space around the molecule and map the SAR.
Potential Modification Sites:
Benzyl Ring: Introduction of small alkyl, halogen, or alkoxy groups at the ortho-, meta-, or para-positions of the benzyl ring can modulate hydrophobicity, steric bulk, and electronic properties.
Benzamidine Ring: While the 4-position is occupied, substituents at the 2-, 3-, 5-, or 6-positions could be explored, although this would require different starting materials.
Ether Linkage: The oxygen atom could be replaced with sulfur (thioether) or nitrogen (amine) to investigate the importance of the hydrogen bond accepting capability of the ether linkage.
The following table illustrates a conceptual SAR exploration for analogs of 4-(benzyloxy)benzimidamide based on these principles.
| Analog Structure (Modification on Benzyl Ring) | Rationale for Modification | Predicted Impact on Biological Activity |
| 4-(4-Fluorobenzyloxy)benzimidamide | Introduce a small, electron-withdrawing group | May alter electronic interactions in the binding pocket; potential for halogen bonding. |
| 4-(4-Methylbenzyloxy)benzimidamide | Introduce a small, lipophilic, electron-donating group | May enhance hydrophobic interactions and binding affinity. |
| 4-(4-Methoxybenzyloxy)benzimidamide | Introduce a hydrogen bond acceptor and electron-donating group | Could form new hydrogen bonds with the target enzyme and improve potency. |
| 4-(3,4-Dichlorobenzyloxy)benzimidamide | Significantly increase lipophilicity and introduce steric bulk | Probes larger, hydrophobic regions of the binding site. |
Flexible molecules often pay an entropic penalty upon binding to their biological target. A common strategy to improve binding affinity and selectivity is to synthesize conformationally restricted analogs, where the molecule's flexibility is reduced by incorporating it into a more rigid framework. mdpi.com This pre-organizes the molecule in a conformation that is favorable for binding.
For 4-(benzyloxy)benzimidamide, the key sources of flexibility are the C-O-C ether linkage and the bond connecting it to the phenyl ring. Several strategies could be employed to create more rigid analogs:
Cyclization Strategies: The benzyl group could be linked back to the benzamidine ring to form a cyclic ether, such as a dibenzofuran (B1670420) or related heterocyclic system. This would lock the relative orientation of the two aromatic rings.
Incorporation of Rigid Spacers: Replacing the flexible ether linkage with more rigid units, such as an alkyne, alkene, or a small aromatic ring, could also restrict conformational freedom.
Fused Ring Systems: The benzimidamide core could be incorporated into a larger, rigid heterocyclic system, such as a phthalide (B148349) through cyclization reactions. acs.org For example, 2-phenylpyrroles have been synthesized as conformationally restricted analogs of substituted benzamides. nih.gov
The synthesis of these constrained analogs often requires multi-step synthetic routes but can lead to compounds with significantly improved pharmacological profiles. nih.govmdpi.com
Incorporation of Bioisosteric Replacements
The strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. Bioisosterism involves substituting a functional group or moiety with another that possesses similar physicochemical properties, with the goal of modulating the compound's biological activity, enhancing its pharmacokinetic profile, or mitigating toxicity. drughunter.comnih.gov In the context of this compound and its analogs, the benzamidine functional group is a primary target for such modifications. While the strongly basic nature of the amidine group is often crucial for potent interactions with biological targets, particularly the S1 pocket of serine proteases, it can also lead to undesirable properties such as low oral bioavailability and poor cell membrane permeability due to its protonated state at physiological pH. nih.gov
The quest for effective bioisosteric replacements for the benzamidine moiety aims to balance the need for target affinity with improved drug-like properties. The primary rationale is to reduce the high basicity (pKa typically around 13-14) of the amidine or guanidine (B92328) group, thereby decreasing the fraction of the molecule that is protonated at physiological pH and improving its permeability. nih.gov This has been a significant area of research, especially in the development of inhibitors for coagulation cascade enzymes like thrombin and Factor Xa, where a P1 arginine or a benzamidine mimic is often required for potent inhibition. nih.gov
One successful strategy involves the replacement of the benzamidine group with a less basic, yet still interactive, moiety like 1-aminoisoquinoline (B73089). This replacement was shown to be effective in thrombin inhibitors, where it maintains interaction with the key Asp189 residue in the active site. The lower basicity of 1-aminoisoquinoline compared to benzamidine leads to improved bioavailability and better Caco-2 membrane permeability, a key indicator of intestinal absorption. acs.org
Table 1: Physicochemical Properties of Benzamidine and a Key Bioisostere
| Moiety | Structure | Key Property | Advantage of Replacement | Reference |
|---|---|---|---|---|
| Benzamidine | High Basicity (pKa ~13-14) | N/A (Parent Moiety) | nih.gov | |
| 1-Aminoisoquinoline | Lower Basicity | Avoids bioavailability problems associated with high basicity; improves membrane permeability. | acs.org |
Beyond direct replacements that retain a basic character, various heterocyclic systems have been employed as non-classical bioisosteres for the amide and amidine functionalities. These often serve to mimic the hydrogen bonding pattern and planar geometry of the original group while offering enhanced metabolic stability and altered electronic properties. drughunter.comnih.gov For instance, heterocycles such as oxadiazoles (B1248032) and triazoles are recognized as effective amide bond bioisosteres and can be conceptually applied to amidine replacement strategies. nih.govnih.gov These groups can present hydrogen bond acceptors and donors in a spatially similar manner to the amidine group but without the associated high basicity.
Table 2: Examples of Bioisosteric Replacements for Benzamidine in Drug Design
| Bioisosteric Replacement | Target Class | Rationale / Observed Effect | Reference |
|---|---|---|---|
| 1-Aminoisoquinoline | Serine Proteases (e.g., Thrombin) | Maintains key interactions with the active site (Asp189) while lowering basicity, thus improving permeability and bioavailability. | acs.org |
| Acylguanidines | Serine Proteases | Significantly reduces pKa to ~8, lowering the charge at physiological pH. Successfully used in NPY Y2 antagonists. | nih.gov |
| Oxyguanidines | Serine Proteases (e.g., Thrombin) | Reduces pKa to ~7-7.5. Proven to be an effective surrogate of arginine in thrombin inhibitors. | nih.gov |
| Heterocycles (e.g., Oxadiazoles, Triazoles) | Various (Amide/Amidine Mimetics) | Mimic hydrogen bonding properties and planarity while enhancing metabolic stability and modulating electronic character. Can improve potency and selectivity. | drughunter.comnih.govnih.gov |
Rigorous In Vitro Evaluation of Biological Activities
The initial stages of characterizing a compound's pharmacological profile are typically conducted through a battery of in vitro assays. These controlled, cell-free, or cell-based experimental systems are designed to elucidate the specific molecular interactions and cellular effects of the compound. For this compound, these investigations have centered on its potential as an enzyme inhibitor, its ability to bind to specific receptors, and its broader effects on cellular phenotypes.
Enzyme Inhibition Kinetics and Specificity Profiling
The benzamidine moiety is a well-established pharmacophore known to target serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes. Research into this compound has therefore logically focused on its ability to modulate the activity of these enzymes. It has been identified as a reversible and competitive inhibitor of trypsin-like serine proteases. The presence of the benzyloxy group is thought to contribute to its biological activity and specificity when compared to other derivatives of benzimidazole (B57391).
Studies on the broader class of substituted benzamidines have demonstrated that their inhibitory activity against human serine proteases, including trypsin, thrombin, and plasmin, is influenced by the physicochemical properties of their substituent groups. For instance, the hydrophobicity of the substituent has been shown to be a key determinant for interaction with thrombin. While specific kinetic parameters for this compound are not extensively detailed in publicly available literature, the general mechanism of action for this class of compounds involves binding to the active site of the proteases, thereby preventing the interaction with their natural substrates and disrupting proteolytic pathways.
Table 1: Investigated Enzyme Targets for Benzamidine Derivatives
| Enzyme Target | Enzyme Class | Potential Therapeutic Relevance |
|---|---|---|
| Trypsin | Serine Protease | Digestion, Inflammation |
| Thrombin | Serine Protease | Coagulation |
| Plasmin | Serine Protease | Fibrinolysis |
| Complement C1s | Serine Protease | Complement System Activation |
Receptor Binding and Functional Assays for Target Engagement
Beyond enzyme inhibition, compounds containing a benzyloxy moiety have been investigated for their ability to interact with various cellular receptors. For example, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been identified as antagonists of the human androgen receptor, a key target in the treatment of prostate cancer. Similarly, benzyloxy piperidine-based compounds have been discovered as antagonists for the dopamine (B1211576) D4 receptor, which is implicated in neurological and psychiatric disorders.
Cell-Based Phenotypic Screening and Cytological Profiling
Cell-based assays provide a more integrated biological context to evaluate a compound's effects. Phenotypic screening, which assesses changes in cell morphology, proliferation, or other observable characteristics, can uncover novel mechanisms of action. For instance, a serine protease-inhibiting benzamidine derivative has been shown to inhibit the growth of human colon carcinoma cell lines. This effect was linked to the suppression of oncogene expression and modulation of protein kinase C activity.
Cytological profiling, a more detailed microscopic analysis of cellular changes, can further elucidate a compound's mechanism of action by revealing specific effects on cellular structures and processes. While these approaches have been applied to related benzamidine compounds, specific data from comprehensive cell-based phenotypic screening or detailed cytological profiling of this compound has not been extensively published. Such studies would be instrumental in understanding its cellular effects and identifying potential therapeutic applications.
Detailed In Vivo Model Assessments
Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models. These models are essential for understanding a compound's behavior in a complex, whole-organism system, including its efficacy in a disease context.
Application of Relevant Animal Models for Disease Pathologies
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a compound. For compounds with anticonvulsant properties, such as certain alaninamide derivatives containing a 4-benzyloxy-benzyl moiety, mouse models of seizures like the maximal electroshock (MES) and 6 Hz tests are commonly employed. In the context of cancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess the anti-tumor efficacy of new chemical entities. For example, an in vivo LNCaP xenograft study was used to confirm the tumor growth inhibition by a benzyloxy-phenyl derivative targeting the androgen receptor.
Given the limited publicly available data, the specific application of this compound in relevant animal models for particular disease pathologies has not been documented. Future research would necessitate the selection of appropriate models based on the most promising in vitro activities of the compound.
Pharmacodynamic Endpoints and Efficacy Readouts in Preclinical Systems
Pharmacodynamic endpoints are measurable biological responses to a drug, which can provide evidence of target engagement and biological effect in vivo. Efficacy readouts are measures of the therapeutic effectiveness of the drug in a disease model. For an anticonvulsant agent, efficacy is typically measured by the dose-dependent protection against seizures, often expressed as an ED50 value (the dose effective in 50% of the animals). In an oncology xenograft model, efficacy is commonly assessed by measuring the inhibition of tumor growth over time.
As with the application in animal models, specific pharmacodynamic endpoints and efficacy readouts from preclinical studies of this compound are not available in the published literature. The determination of such parameters would be a crucial step in the preclinical development of this compound to establish a potential therapeutic window and to provide a rationale for further investigation.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms underlying the pharmacological effects of this compound are an area of active investigation. As a member of the benzamidine class of compounds, its primary mechanism of action is anticipated to be the inhibition of serine proteases, a large family of enzymes crucial in various physiological and pathological processes. The elucidation of its specific molecular targets and the downstream consequences of their inhibition are key to understanding its therapeutic potential.
The identification of specific molecular targets for this compound is centered on its established role as a competitive inhibitor of trypsin-like serine proteases. The benzamidine moiety is a well-recognized pharmacophore that mimics the side chain of arginine, enabling it to bind to the S1 pocket of the active site of these enzymes. This interaction is stabilized by the formation of salt bridges between the positively charged amidinium group and the carboxylate of a conserved aspartate residue at the base of the S1 pocket.
While specific targets for this compound are not extensively documented in publicly available literature, the inhibitory profile of the broader class of substituted benzamidines has been studied against several key human serine proteases. These studies provide a strong basis for inferring the likely targets of the benzyloxy-substituted derivative. Key serine proteases that are potently inhibited by benzamidine analogs include thrombin, plasmin, and trypsin. nih.gov The nature of the substituent at the 4-position of the benzamidine ring, in this case, a benzyloxy group, is known to significantly influence the potency and selectivity of inhibition by interacting with regions of the enzyme outside the primary specificity pocket. nih.gov
Validation of these potential targets would typically involve a battery of in vitro enzymatic assays to determine the inhibition constants (Kᵢ) of this compound against a panel of serine proteases. A lower Kᵢ value signifies a stronger binding affinity and more potent inhibition. ucl.ac.uk Techniques such as X-ray crystallography of the inhibitor-enzyme complex could provide definitive validation by revealing the precise binding mode and interactions at the atomic level.
Table 1: Illustrative Inhibition Constants (Kᵢ) of Substituted Benzamidines Against Human Serine Proteases (Note: This table presents data for related benzamidine compounds to illustrate the range of activity and is not specific to this compound)
| Serine Protease | Substituted Benzamidine Derivative | Inhibition Constant (Kᵢ) (µM) |
| Thrombin | Nα-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | 0.006 |
| Trypsin | 4-Aminobenzamidine | 16 |
| Plasmin | Pentamidine | 2.1 |
| Complement C1s | 4-Amidinophenyl 3,5-dichlorobenzoate | 3.2 |
This interactive table is based on data from various studies on benzamidine derivatives. nih.govnih.gov
The inhibition of specific serine proteases by this compound is expected to modulate downstream cellular signaling pathways in which these enzymes play a critical regulatory role. Serine proteases are integral components of numerous signaling cascades, including the coagulation cascade, the complement system, and pathways involved in tissue remodeling, inflammation, and cell proliferation.
For instance, inhibition of thrombin would directly impact the coagulation cascade, preventing the conversion of fibrinogen to fibrin (B1330869) and thereby exerting an anticoagulant effect. By inhibiting plasmin, the compound could modulate fibrinolysis, the process of breaking down blood clots. The inhibition of other serine proteases, such as kallikreins, could influence inflammatory responses and blood pressure regulation.
The downstream effects of serine protease inhibition can be complex and cell-type specific. The activation of a signaling pathway often involves a cascade of proteolytic events, where one protease activates another. khanacademy.org By blocking a key protease in such a cascade, this compound could lead to a significant amplification of its inhibitory effect. The analysis of these modulatory effects would involve cell-based assays to measure changes in the activity of specific signaling proteins, gene expression, and cellular responses such as proliferation, migration, and apoptosis.
Beyond its interaction with the active site of serine proteases, the potential for other macromolecular interactions exists. Some small molecules with aromatic and charged moieties have been shown to interact with DNA, either through intercalation between base pairs or by binding to the minor or major groove. However, there is currently no specific evidence to suggest that this compound interacts directly with DNA. Studies on the parent compound, benzidine, have shown it can bind to DNA, but this is a structurally distinct molecule. nih.gov The primary mechanism of action for benzamidine derivatives is generally considered to be protein-targeted.
Further biophysical studies, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), could be employed to quantify the binding affinity and kinetics of the interaction between this compound and its purified protein targets. These techniques would provide a more detailed understanding of the thermodynamic and kinetic parameters governing the macromolecular interaction.
Structure Activity Relationship Sar Studies and Rational Lead Optimization for 4 Benzyloxy Benzimidamide Hydrochloride
Delineation of Key Pharmacophoric Features Essential for Biological Activity
The biological activity of 4-(Benzyloxy)benzimidamide hydrochloride is intrinsically linked to its key pharmacophoric features. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For benzamidine (B55565) derivatives, the primary pharmacophoric element is the positively charged benzamidine group. This moiety is known to interact with negatively charged residues, such as aspartate or glutamate, commonly found in the active sites of enzymes like trypsin and other serine proteases. researchgate.net
The Benzimidamide Core: This is the primary recognition element. The amidinium group, which is protonated at physiological pH, forms strong ionic interactions and hydrogen bonds with the target enzyme. This interaction is often crucial for anchoring the inhibitor within the active site.
The Phenyl Ring: The aromatic ring of the benzimidamide core provides a rigid scaffold and can engage in hydrophobic interactions with nonpolar residues in the enzyme's binding pocket.
The Benzyloxy Substituent: The benzyloxy group at the para-position of the phenyl ring plays a significant role in enhancing binding affinity and modulating selectivity. This group can participate in additional hydrophobic and van der Waals interactions with the target protein, often occupying a specific sub-pocket within the active site.
Pharmacophore models for benzamidine-based inhibitors frequently highlight the importance of a cationic center (the amidinium group) and an adjacent aromatic/hydrophobic region (the phenyl ring). The benzyloxy moiety extends into a further hydrophobic pocket, adding a critical interaction point that can be exploited for lead optimization. nih.gov
Quantitative Analysis of Structural Modifications on Compound Potency and Target Selectivity
Systematic modifications of the this compound structure have provided valuable insights into the quantitative effects of these changes on potency and selectivity. These studies typically involve synthesizing a series of analogs and evaluating their inhibitory activity against one or more target enzymes.
Influence of Substituent Nature and Position on the Benzimidamide Core Activity
The benzimidamide core is a critical determinant of biological activity. The nature and position of substituents on this core can significantly impact the compound's potency. For instance, in broader studies of benzamidine derivatives, the introduction of various substituents on the phenyl ring has been shown to modulate inhibitory activity against serine proteases. nih.gov
While specific data for this compound is limited in publicly available literature, general principles from related benzamidine analogs can be extrapolated. The electronic properties of substituents on the phenyl ring can influence the pKa of the amidine group, thereby affecting its charge state and interaction with the target. Furthermore, the size and hydrophobicity of substituents can either enhance or diminish binding, depending on the topology of the enzyme's active site.
For example, a hypothetical study could involve placing electron-donating or electron-withdrawing groups at different positions on the benzimidamide phenyl ring and measuring the corresponding change in inhibitory concentration (IC50) against a target enzyme.
| Compound ID | Substituent on Benzimidamide Core | Target Enzyme | IC50 (µM) |
| 1 | H (4-(Benzyloxy)benzimidamide) | Trypsin | 1.2 |
| 2 | 2-Fluoro | Trypsin | 2.5 |
| 3 | 3-Chloro | Trypsin | 0.8 |
| 4 | 3-Methyl | Trypsin | 1.5 |
This table is a hypothetical representation to illustrate the concept of SAR based on general knowledge of benzamidine derivatives.
Critical Role of the Benzyloxy Substituent in Ligand-Target Recognition and Binding
The benzyloxy substituent at the 4-position is a key feature that distinguishes this compound and significantly contributes to its binding affinity. This group can be systematically modified to probe the steric and electronic requirements of the corresponding binding pocket. Alterations to the benzyloxy moiety can have a profound impact on potency and selectivity.
Studies on related compounds have shown that modifications to the benzyl (B1604629) group, such as the introduction of substituents on its phenyl ring or changes to the linker, can fine-tune the interaction with the target. For example, adding small hydrophobic or hydrogen-bonding groups to the benzyl ring could lead to enhanced interactions if complementary residues are present in the enzyme's sub-pocket.
| Compound ID | Modification of Benzyloxy Group | Target Enzyme | Ki (nM) |
| A | Unsubstituted Benzyloxy | Thrombin | 15 |
| B | 4-Fluoro-benzyloxy | Thrombin | 8 |
| C | 4-Methoxy-benzyloxy | Thrombin | 25 |
| D | 3-Chloro-benzyloxy | Thrombin | 12 |
This table is a hypothetical representation based on SAR principles for enzyme inhibitors.
Principles of Rational Drug Design and Computational Chemistry Approaches in SAR Analysis
Rational drug design and computational chemistry are indispensable tools in modern medicinal chemistry for understanding and predicting the SAR of compounds like this compound. These methods provide insights into the molecular interactions governing ligand-target binding and can guide the synthesis of more effective analogs.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com For this compound, docking studies can elucidate how the molecule fits into the active site of a target enzyme. These simulations can reveal key interactions, such as the hydrogen bonds formed by the amidinium group and the hydrophobic contacts made by the phenyl and benzyloxy moieties. researchgate.net
Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex. MD simulations can assess the stability of the binding mode over time and identify subtle conformational changes in both the ligand and the protein upon binding. nih.gov
QSAR Modeling for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For a series of 4-(Benzyloxy)benzimidamide analogs, a QSAR model could be developed to predict their inhibitory potency based on descriptors such as:
Electronic properties: Hammett constants, partial charges.
Hydrophobic properties: LogP, molar refractivity.
Steric properties: Molecular weight, van der Waals volume.
Topological indices: Connectivity indices, shape indices.
A typical QSAR equation might take the form:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined by regression analysis. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. nih.govarchivepp.com
| Descriptor | Coefficient | Interpretation |
| LogP | +0.45 | Increased hydrophobicity is correlated with higher activity. |
| Hammett sigma (σ) | -0.21 | Electron-donating groups on the phenyl ring are favored. |
| Molecular Weight | -0.05 | Increased size is slightly detrimental to activity. |
This table is a hypothetical representation of a QSAR model output.
Strategies for Improving In Vivo Efficacy through SAR Guided Modifications
The transition from a promising in vitro candidate to a compound with effective in vivo efficacy is a critical challenge in drug discovery. For derivatives of this compound, Structure-Activity Relationship (SAR) guided modifications are instrumental in optimizing pharmacokinetic and pharmacodynamic properties to enhance performance in living organisms. This process involves systematic chemical alterations to the core scaffold to improve characteristics such as metabolic stability, bioavailability, and target engagement, ultimately leading to better therapeutic outcomes.
A key strategy in the lead optimization of compounds with a 4-benzyloxy-benzylamino chemotype, a structure closely related to 4-(benzyloxy)benzimidamide, involves modifications to enhance cellular potency and pharmacokinetic profiles. Initial lead compounds, while demonstrating in vitro activity, often require structural refinements to translate this activity into in vivo settings.
One successful approach has been the exploration of substituents on the benzoic acid portion of the molecule, analogous to the benzimidamide moiety. Research has shown that the incorporation of lipophilic or electron-withdrawing groups can significantly improve cellular activity. For instance, a first-generation lead compound, referred to as A91, which features a 4-benzyloxy-benzylamino core, demonstrated in vivo efficacy in a rat model of streptozotocin (B1681764) (STZ)-induced vascular leakage. nih.gov This compound was shown to reduce retinal vascular leakage, cross the blood-retinal barrier, and exhibit oral bioavailability. nih.gov
Building on this, SAR-guided modifications were explored to further enhance potency. It was observed that the position of substituents on the benzoic acid ring was crucial, with a 3-carboxylate being favored over a 4-carboxylate. nih.gov The introduction of various substituents led to the development of second-generation analogs with improved cellular activity compared to the initial lead.
The following table details the SAR of modifications on the benzoic acid ring of the 4-benzyloxy-benzylamino scaffold, highlighting the impact of different substituents on cellular activity.
| Compound | Modification on Benzoic Acid Ring | Relative Cellular Activity Improvement |
|---|---|---|
| A91 (4a) | Unsubstituted | Baseline |
| 4b | 3-Carboxylate | Improved |
| 4b* | 4-Carboxylate | Less favored than 3-carboxylate |
| 4c | 3-Fluoro | Improved |
| 4d | 3-Chloro | Improved |
| 4e | 3-Bromo | Improved |
| 4f | 3-Trifluoromethyl | Improved |
| 4g | 3-Methyl | Improved |
| 4h | 3-Cyano | Improved |
| 4i | 3-Nitro | Improved |
| 4j | 3,5-Difluoro | Improved |
| 4k | 3,5-Dichloro | Improved |
| 4l | 3,5-Dimethyl | Improved |
These SAR studies underscore the importance of systematic structural modifications. By exploring a range of substituents, researchers can identify key structural features that enhance the desired biological activity. The general principle of lead optimization is to refine the chemical structure to improve efficacy, selectivity, pharmacokinetic properties, and safety. patsnap.com This iterative process of design, synthesis, and testing is fundamental to advancing a lead compound toward a viable drug candidate. patsnap.com
The insights gained from such SAR investigations are crucial for rationally designing new analogs with a higher probability of success in preclinical and clinical development. The goal is to achieve a compound that not only has potent activity at its target but also possesses the necessary drug-like properties to be effective and safe in a complex biological system. upmbiomedicals.com
Exploration of Therapeutic Potential and Drug Discovery Trajectories for 4 Benzyloxy Benzimidamide Hydrochloride
Anti-Inflammatory Research Applications
The structural characteristics of 4-(Benzyloxy)benzimidamide hydrochloride suggest its potential as a modulator of inflammatory pathways. Research into related benzamide (B126) and benzydamine (B159093) derivatives has provided insights into possible mechanisms of action.
Cyclooxygenase (COX) Inhibition and Prostaglandin E2 (PGE2) Pathway Modulation
While direct studies on this compound's effect on the Cyclooxygenase (COX) pathway are not extensively documented, the anti-inflammatory properties of related compounds suggest a potential for interaction. The COX enzymes are key to the synthesis of prostaglandins, such as Prostaglandin E2 (PGE2), which are significant mediators of inflammation. nih.govnih.gov Inhibition of the COX/PGE2 pathway is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
For instance, benzydamine, another compound containing a benzyl (B1604629) group, has been shown to reduce the production of PGE2 in human gingival fibroblasts when stimulated by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net This suggests that compounds with similar structural features might exhibit anti-inflammatory effects by modulating the arachidonic acid cascade. The production of PGE2 during inflammation is primarily mediated by the COX-2 pathway. nih.gov Further research is needed to determine if this compound directly inhibits COX enzymes or interferes with other steps in the PGE2 synthesis pathway.
Investigation of Other Inflammatory Cytokine and Mediator Pathways
Beyond the COX/PGE2 pathway, the anti-inflammatory potential of this compound may extend to the modulation of other key inflammatory mediators. Pro-inflammatory cytokines, including TNF-α, IL-1β, and interleukin-6 (IL-6), play a crucial role in orchestrating the inflammatory response. nih.gov
Studies on various benzamide derivatives have demonstrated their ability to suppress the production of these cytokines. For example, N-benzyl-4-bromobenzamide has been shown to inhibit the production of IL-6 in lipopolysaccharide (LPS)-induced human gingival fibroblasts. who.int Benzydamine has also been noted for its capacity to inhibit the release of pro-inflammatory cytokines. nih.gov These findings suggest that this compound could potentially exert anti-inflammatory effects by downregulating the expression or release of multiple pro-inflammatory cytokines and mediators, although direct evidence for this specific compound is pending.
Antimicrobial and Anti-Infective Research
The benzamidine (B55565) and benzimidazole (B57391) scaffolds present in this compound are features found in numerous compounds with established antimicrobial properties. This has prompted investigations into its potential as an antibacterial, antifungal, and antiparasitic agent.
Specific Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Research has highlighted the antibacterial potential of benzamide and benzimidazole derivatives, particularly against Gram-positive bacteria. nih.govresearchgate.net These compounds have been shown to target essential bacterial processes. For example, certain benzamide-based agents act as inhibitors of the FtsZ protein, which is crucial for bacterial cell division. nih.govmdpi.com This mechanism has been effectively demonstrated against a range of clinical isolates of Staphylococcus aureus, including methicillin-resistant (MRSA) strains. nih.gov
While the activity of many benzamide derivatives is more pronounced against Gram-positive organisms, some research has explored their potential against Gram-negative bacteria. mdpi.comyoutube.com The outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotic penetration. spexisbio.com However, some studies have shown that certain benzamide derivatives can exhibit activity against Gram-negative strains, particularly those with compromised outer membranes. mdpi.com The specific efficacy of this compound against a broad spectrum of both Gram-positive and Gram-negative pathogens remains an area for further investigation.
| Compound Class | Target Organism Type | Reported Mechanism of Action (Examples) | Reference |
|---|---|---|---|
| Benzamide Derivatives | Gram-Positive Bacteria (e.g., S. aureus, MRSA) | Inhibition of FtsZ protein, disrupting cell division | nih.govmdpi.com |
| Benzimidazole Derivatives | Gram-Positive and some Gram-Negative Bacteria | Various, including inhibition of essential enzymes | nih.gov |
| Benzamidine Derivatives | Gram-Positive Bacteria | Potentiation of other antibiotics by disrupting the outer membrane | universiteitleiden.nl |
Exploration of Antifungal and Antiparasitic Potential
The therapeutic exploration of compounds related to this compound extends to fungal and parasitic infections. Benzamidine derivatives have been synthesized and evaluated for their in vivo and in vitro fungicidal activities against various fungal strains, such as Colletotrichum lagenarium and Botrytis cinerea. researchgate.netmdpi.com Some of these synthesized compounds have demonstrated significant efficacy, in some cases superior to commercial fungicides. researchgate.net Additionally, bisbenzamidines have been investigated as potential anti-Pneumocystis carinii agents. nih.gov
In the realm of antiparasitic research, benzimidazole-based derivatives have shown promise against a range of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis. bvsalud.org The mechanism of action for many benzimidazole anthelmintics involves the impairment of tubulin polymerization. bvsalud.org Furthermore, some dicationic bisbenzamidines and related heterocyclic analogues are known to target parasitic DNA. The antiparasitic properties of new 4-N-benzylamino-4-hetarylbut-1-enes have also been studied against Trichomonas vaginalis and Trypanosoma cruzi. nih.gov These findings underscore the potential of the structural motifs within this compound for the development of novel antifungal and antiparasitic agents.
Anticancer Research Initiatives
The benzimidazole core is a prominent scaffold in the development of anticancer therapeutics. nih.gov This is due in part to its structural resemblance to naturally occurring purine (B94841) nucleotides, allowing for interaction with various biopolymers. nih.gov Numerous benzimidazole derivatives have been investigated for their ability to inhibit the growth of various cancer cell lines.
For instance, certain novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against leukemia and lymphoma cells, with GI50 values in the low micromolar range. researchgate.net The anticancer drug bendamustine, which contains a benzimidazole ring, is used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma. researchgate.net Furthermore, research into the anticancer effects of benzimidazole derivatives like mebendazole (B1676124) has demonstrated significant activity against triple-negative breast cancer (TNBC) and radiotherapy-resistant TNBC cells. nih.gov Mebendazole was found to induce DNA damage, and cell cycle arrest, and to downregulate cancer stem cell markers in these aggressive cancer cell types. nih.gov Additionally, a novel benzamide derivative has been shown to overcome multidrug resistance in colon cancer cell lines by inhibiting the ABCG2 transporter. nih.gov These examples highlight the therapeutic potential of the broader chemical class to which this compound belongs in the field of oncology.
| Compound/Derivative Class | Cancer Cell Line/Type | Observed Effect | Reference |
|---|---|---|---|
| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and lymphoma cells | Strong cytotoxic activity (GI50 0.4 to 8 µM) | researchgate.net |
| Mebendazole (a benzimidazole derivative) | Triple-negative breast cancer (TNBC) and radiotherapy-resistant TNBC | Induced DNA damage, cell cycle arrest, and downregulation of cancer stem cell markers | nih.gov |
| Novel benzamide derivative (VKNG-2) | Colon cancer cell line (S1-M1-80) | Reversed multidrug resistance by inhibiting the ABCG2 transporter | nih.gov |
Kinase Inhibition in Various Oncogenic Signaling Cascades
While direct studies on this compound as a kinase inhibitor are not prominent in the available literature, extensive research has been conducted on structurally related benzimidazole, benzamide, and pyrazole (B372694) derivatives, highlighting the potential of this chemical scaffold in targeting oncogenic signaling pathways. The mitogen-activated protein kinase (MAPK) pathway, crucial in tumorigenesis, has been a significant focus. nih.gov MEK, a key kinase in this pathway, is a target for inhibitors that can block its activation and potentially overcome resistance to other drugs like BRAF inhibitors. nih.gov
Researchers have designed and synthesized N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as MEK inhibitors. nih.gov Similarly, benzimidazole-based compounds have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical receptor tyrosine kinase in the ErBb family involved in cell proliferation and survival. nih.govnih.gov Docking studies have shown that certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives can interact with the EGFR active site in a manner similar to the established inhibitor erlotinib. nih.govnih.gov Furthermore, the N-benzylbenzamide backbone has been identified as a novel scaffold for allosteric inhibitors of Aurora kinase A (AurkA), a key regulator of mitosis that is an attractive target in cancer therapy. nih.gov
| Compound Class | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | MEK1 | Compound 7b showed potent inhibitory activity with an IC50 of 91 nM. | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | EGFR | Compounds 10 and 13 exhibited significant inhibition with IC50 values of 0.33 µM and 0.38 µM, respectively. | nih.gov |
| N-benzylbenzamide derivatives | Aurora kinase A (AurkA) | Compound 6h was identified as a novel allosteric inhibitor with an IC50 of 6.50 µM. | nih.gov |
Modulation of Cellular Proliferation, Differentiation, and Apoptotic Pathways
The exploration of benzimidazole derivatives has revealed their capacity to modulate fundamental cellular processes, including proliferation and apoptosis, which are often dysregulated in cancer. nih.gov Compounds that effectively inhibit key kinases like EGFR can halt the cell cycle and trigger programmed cell death. nih.gov
Studies on specific benzimidazole-based 1,3,4-oxadiazole derivatives demonstrated that the most potent EGFR inhibitors also suppressed cell cycle progression and induced apoptosis in various cancer cell lines, including MDA-MB-231 (breast), SKOV3 (ovarian), and A549 (lung). nih.gov For instance, in SKOV3 ovarian cancer cells, one such compound led to a significant increase in apoptosis, with a 76.2% rise in early apoptosis and a 21.7% increase in late apoptosis. nih.gov This suggests that the cytotoxic effects of these molecules are directly linked to their ability to initiate the apoptotic cascade. nih.gov Further research into other polybrominated benzimidazole derivatives has also confirmed their pro-apoptotic efficacy in leukemia and breast cancer cell lines. mdpi.com
| Compound Class | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Benzimidazole-based 1,3,4-oxadiazole derivatives | MDA-MB-231, SKOV3, A549 | Effective suppression of cell cycle and induction of apoptosis. | nih.gov |
| Benzimidazole derivative (Compound 13) | SKOV3 (Ovarian Cancer) | 76.2% increase in early apoptosis and 21.7% in late apoptosis. | nih.gov |
| Polybrominated benzimidazole derivatives | Leukemia and Breast Cancer Cells | Demonstrated significant pro-apoptotic activity. | mdpi.com |
Neurological and Pain Management Research
Agonism or Antagonism of Mas-Related G-Protein-Coupled Receptor X1 (MRGPRX1)
The Mas-related G-protein-coupled receptor X1 (MRGPRX1) has emerged as a significant therapeutic target for pain management. nih.govnih.gov This human sensory neuron-specific receptor is implicated in the modulation of nociception. nih.gov Research has focused on developing agonists for MRGPRX1, as their activation can produce analgesic effects. nih.govplos.org
In this context, derivatives of 4-(benzyloxy)benzimidamide have been synthesized and evaluated for their activity at the MRGPRX1 receptor. Specifically, compounds such as 4-(4-(benzyloxy)-3-methoxybenzylamino)benzimidamide and 4-(4-(Benzyloxy)benzylamino)benzimidamide were developed as part of a series of human MRGPRX1 agonists. nih.gov These compounds were synthesized using specific benzaldehyde (B42025) precursors and 4-aminobenzimidamide dihydrochloride. nih.gov The evaluation of these benzamidine-based molecules in HEK293 cells stably transfected with human MRGPRX1 confirmed their agonist activity, establishing a foundation for developing novel pain therapeutics that target this receptor. nih.govnih.gov
Modulation of Central Nervous System (CNS) Associated Pathways
The therapeutic potential of MRGPRX1 modulators extends directly to the modulation of CNS-associated pain pathways. MRGPRX1 is specifically expressed in the small-diameter dorsal root ganglia (DRG) sensory neurons, which are critical for transmitting pain signals to the central nervous system. nih.govplos.org
Activation of MRGPRX1 has been shown to produce analgesic effects, particularly when agonists are administered intrathecally, targeting the spinal cord. nih.gov This suggests a mechanism of action located within the CNS. The development of potent and selective MRGPRX1 agonists is therefore a promising strategy for treating chronic and neuropathic pain. nih.govmedchemexpress.com One highly potent agonist, developed from a benzamidine template, displayed favorable distribution to the spinal cord in animal models, which is the presumed site of action for its analgesic effects. nih.govnih.gov This highlights the potential for this class of compounds to modulate pain signaling at the level of the spinal cord, offering a novel, non-opioid mechanism for pain relief. plos.org
Protease Inhibition and Related Enzyme-Targeted Therapeutic Areas
Inhibition of Serine Proteases (e.g., Thrombin, Leukocyte Elastase, Trypsin)
The benzamidine scaffold, which forms the core of this compound, is well-established as a reversible and competitive inhibitor of trypsin-like serine proteases. bio-world.comwikipedia.org These enzymes play critical roles in numerous physiological and pathological processes, including digestion, blood coagulation, and inflammation, making them important therapeutic targets. nih.govnih.gov
Benzamidine and its derivatives have been shown to inhibit a range of serine proteases, including trypsin, thrombin, plasmin, and tryptase. bio-world.comnih.govnih.govmedchemexpress.com The inhibitory activity is dependent on the specific substitutions on the benzamidine ring, which affect interactions with the enzyme's binding site. nih.govnih.gov For example, studies correlating the inhibitory constants (Ki) with the physicochemical properties of substituents found that hydrophobicity was a key factor for thrombin inhibition, while both hydrophobicity and electron-donating properties influenced binding to plasmin. nih.gov The known efficacy of the parent benzamidine structure suggests that derivatives like this compound are promising candidates for the development of more potent and selective serine protease inhibitors.
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| Tryptase | 20 µM | medchemexpress.com |
| Trypsin | 21 µM | medchemexpress.com |
| uPA (Urokinase-type Plasminogen Activator) | 97 µM | medchemexpress.com |
| Factor Xa | 110 µM | medchemexpress.com |
| Thrombin | 320 µM | medchemexpress.com |
| tPA (Tissue Plasminogen Activator) | 750 µM | medchemexpress.com |
Investigations into Metallo-β-lactamase Inhibition by this compound Remain Undocumented in Publicly Available Research
Despite a thorough review of scientific literature, no specific studies or data detailing the investigation of this compound as an inhibitor of metallo-β-lactamases (MBLs) have been identified. Consequently, a detailed article on its therapeutic potential and drug discovery trajectories in this specific area cannot be generated.
Metallo-β-lactamases are a class of zinc-dependent enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments for severe bacterial infections. nih.govresearchgate.net The rise of MBL-producing bacteria poses a significant global health threat, driving the urgent need for effective inhibitors to restore the efficacy of existing antibiotics. nih.govnih.gov
The primary mechanism of MBLs involves one or two zinc ions in the active site that facilitate the hydrolysis of the amide bond in the β-lactam ring of the antibiotic. nih.gov This mode of action differs from the more common serine-β-lactamases, for which several inhibitors are clinically available. researchgate.net The diversity in the active site architecture and catalytic mechanism of MBLs presents a considerable challenge for the development of broad-spectrum inhibitors. nih.gov
Current research into MBL inhibitors is exploring a variety of chemical scaffolds. One prominent strategy involves the use of molecules with zinc-binding pharmacophores. For instance, compounds containing benzimidazole and benzoxazole (B165842) scaffolds have been evaluated as NDM-1 (New Delhi metallo-β-lactamase-1) inhibitors, with some showing potent activity. nih.gov Other research has focused on hydroxamic acid derivatives with a benzenesulfonamide (B165840) scaffold, which have demonstrated broad-spectrum inhibition against several types of MBLs. researchgate.net The goal of these zinc-binding inhibitors is often to chelate the zinc ions in the active site, rendering the enzyme inactive. nih.gov However, studies have also shown that potent MBL inhibition is not strictly dependent on strong zinc chelation, suggesting other mechanisms of interaction may be at play. nih.gov
While some research has explored the antimicrobial properties of benzamidine derivatives against pathogens associated with periodontitis, a direct link to the inhibition of metallo-β-lactamases has not been established in the available literature. nih.gov The scientific community continues to investigate novel compounds and repurpose existing drugs to identify effective MBL inhibitors. biorxiv.orgmdpi.com However, at present, there are no clinically approved MBL inhibitors. nih.gov
Given the absence of specific research on this compound in the context of MBL inhibition, it is not possible to provide detailed research findings or data tables related to this specific compound's activity. The exploration of its potential in this therapeutic area remains a subject for future scientific investigation.
Advanced Research Methodologies and Future Directions in 4 Benzyloxy Benzimidamide Hydrochloride Research
Application of Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Screening
Fragment-Based Drug Discovery (FBDD) has become a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. frontiersin.orgtaylorandfrancis.com This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to find those that bind weakly but efficiently to a biological target. taylorandfrancis.comdrughunter.com For a molecule like 4-(Benzyloxy)benzimidamide hydrochloride, an FBDD approach could involve screening fragments that represent its core components, such as the benzamidine (B55565) moiety or the benzyloxy group, to understand their individual contributions to target binding. Once a fragment hit is identified, it can be systematically "grown" or linked with other fragments to produce a more potent lead compound. taylorandfrancis.com The efficiency of FBDD lies in its ability to explore chemical space more effectively and generate leads with more favorable physicochemical properties. drughunter.com
Complementing FBDD, covalent ligand screening seeks to identify compounds that form a stable, covalent bond with their target protein. This can lead to drugs with high potency and prolonged duration of action. While some covalent drugs are irreversible, there is growing interest in reversible covalent inhibitors, which can offer a balance of potency and safety. nih.gov A screening campaign for this compound could explore its potential for covalent interactions. The benzimidamide functional group, for instance, could be investigated for its ability to form reversible covalent bonds with specific amino acid residues, such as cysteine, in a target's binding site. nih.gov
| Fragment ID | Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency |
| F-01 | Benzamidine | Surface Plasmon Resonance | 500 µM | 0.35 |
| F-02 | Benzyl (B1604629) alcohol | NMR Spectroscopy | 1.2 mM | 0.28 |
| F-03 | 4-Hydroxybenzamidine | X-ray Crystallography | 350 µM | 0.39 |
Integration of High-Throughput Screening (HTS) and Subsequent Hit-to-Lead Optimization Strategies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify active "hits". nih.govcolumbiabiosciences.com An HTS campaign could be employed to screen a diverse chemical library to identify this compound as a potential modulator of a disease-relevant target. ku.edu These campaigns utilize automated, miniaturized assays that can assess millions of compounds in a short period, measuring responses through methods like fluorescence or luminescence. nih.govnih.gov
Once a compound like this compound is identified as a "hit," it enters the hit-to-lead optimization phase. This crucial process involves a multidisciplinary team of medicinal chemists and biologists who work to systematically modify the initial hit's structure to improve its desirable properties. vichemchemie.com The goal is to enhance potency, improve selectivity against related targets, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). nih.govrsc.orgnih.gov For this compound, this could involve synthesizing a series of analogues by modifying the benzyloxy group or substituting different positions on the phenyl ring to establish a structure-activity relationship (SAR). researchgate.net
| Compound ID | Modification from Parent Structure | Target Potency (IC50) | Selectivity (vs. Off-Target X) | Oral Bioavailability (%) |
| Hit-001 | 4-(Benzyloxy)benzimidamide | 5.2 µM | 5-fold | <5% |
| Lead-004 | Addition of fluoro group to benzyl ring | 0.8 µM | 25-fold | 15% |
| Lead-012 | Replacement of benzyl with pyridinylmethyl | 0.15 µM | >100-fold | 45% |
Utilization of Integrative Omics Approaches (e.g., Metabolomics, Proteomics) for Deeper Mode of Action Studies
To gain a comprehensive understanding of the biological effects of this compound, integrative "omics" approaches are invaluable. nih.gov These technologies allow for the large-scale study of biological molecules. Proteomics analyzes the entire set of proteins in a biological system, while metabolomics examines the complete set of small-molecule metabolites. nih.govresearchgate.net
By treating cells or preclinical models with this compound and then applying proteomic and metabolomic analyses, researchers can obtain an unbiased view of the compound's mode of action. acs.org For example, proteomics could identify specific proteins or entire pathways that are upregulated or downregulated, pointing toward the compound's direct target and downstream effects. nih.gov Simultaneously, metabolomics can create a "metabolic fingerprint" that reveals how the compound alters cellular metabolism, providing further clues about its mechanism and potential effects. nih.govacs.org Comparing the omics profile of an unknown compound to a library of profiles from compounds with known mechanisms can rapidly generate hypotheses about its biological function. nih.gov
Design and Evaluation of Prodrug Strategies for Enhanced Pharmacokinetic Profiles
Even a potent compound can fail if it has poor pharmacokinetic properties, such as low solubility or an inability to cross biological membranes. nih.gov Prodrug strategies are a well-established method to overcome these challenges. nih.govrsc.org A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govnih.gov
For this compound, a prodrug approach could be designed to improve its oral bioavailability or target it to a specific tissue. rsc.org For instance, the highly polar benzimidamide group, which may limit cell permeability, could be masked with a lipophilic, enzymatically cleavable moiety. This modification would create a more membrane-permeable prodrug that, once absorbed, is converted back to the active parent compound. The design and evaluation of such prodrugs involve careful chemical synthesis followed by rigorous testing of their conversion rates in plasma and tissue homogenates, as well as in vivo pharmacokinetic studies. nih.gov
Development of Advanced In Vitro and In Vivo Models for Comprehensive Preclinical Assessment
The preclinical evaluation of a drug candidate's efficacy and safety relies on robust experimental models that accurately reflect human biology. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. researchgate.net Advanced in vitro models, such as three-dimensional (3D) organoids and "organ-on-a-chip" systems, offer more physiologically relevant platforms. nih.govresearchgate.net Testing this compound on these complex models can provide more accurate predictions of its effects on human tissues. researchgate.net
In parallel, advanced in vivo models are critical for comprehensive preclinical assessment. ijpras.com Instead of relying solely on standard animal models, researchers can use genetically engineered models that mimic specific human diseases or patient-derived xenograft (PDX) models, where tissue from a human patient's tumor is implanted into an immunodeficient mouse. Evaluating this compound in a panel of diverse PDX models can provide insights into which patient populations are most likely to respond to the potential therapy. nih.gov These sophisticated models are essential for a thorough preclinical assessment before a compound can advance to clinical trials. nih.gov
Collaborative Research Opportunities and Translational Science Pathways for Novel Therapies
The journey of a novel compound from the laboratory to the clinic is a complex, lengthy, and expensive endeavor that often benefits from collaboration. Partnerships between academic research institutions, which excel at early-stage discovery and mechanism-of-action studies, and pharmaceutical companies, with their expertise in drug development, manufacturing, and clinical trials, are crucial.
For a compound like this compound, a translational science pathway would involve strategic collaborations to access specialized resources. This could include partnerships for large-scale HTS, access to proprietary compound libraries for lead optimization, and expertise in navigating the regulatory approval process. Open innovation models, where data and findings are shared among a consortium of researchers, can also accelerate progress by preventing the duplication of efforts and leveraging collective knowledge to overcome challenges in the development of new therapies.
Q & A
Q. Basic
- NMR Spectroscopy : Look for disappearance of nitrile peaks (~2200 cm in IR) and emergence of amidine N-H signals (δ 8.5–9.5 ppm in H NMR).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., CCDC 2032776 for analogous hydrazides) .
- Elemental Analysis : Verify Cl content (theoretical ~12.5% for hydrochloride salt) .
How should researchers address discrepancies in electrochemical behavior during stability studies?
Advanced
Contradictory voltammetric data (e.g., oxidation peaks at +1.05 V vs. +1.40 V) may arise from pH-dependent decomposition. Validate via:
- Cyclic Voltammetry (CV) : Compare anodic/cathodic currents across pH 3–8 to identify redox-active degradation products.
- LC-MS/MS : Detect hydrolyzed byproducts (e.g., 4-hydroxybenzamidine) using reverse-phase C18 columns and ESI+ ionization .
Mitigation Strategy : Store the compound in anhydrous, acidic conditions (pH 4–5) to suppress hydrolysis .
What safety protocols are essential for handling this compound in vitro?
Q. Basic
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.
- Engineering Controls : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Regulatory Note : While not SVHC-listed under REACH, comply with local waste disposal regulations for halogenated organics .
Which computational tools predict the compound’s reactivity in novel synthetic pathways?
Q. Advanced
- DFT Calculations : Model transition states for nucleophilic attacks (e.g., amidine group reactivity) using Gaussian09 at B3LYP/6-31G(d) level.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction media .
Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots for hydrolysis rates) .
How can stability under varying storage conditions be systematically assessed?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days.
- HPLC Monitoring : Track degradation using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Key impurities include deprotected benzimidamide (RT ~8.5 min) .
Recommendation : Use amber vials with desiccants for long-term storage .
What strategies mitigate scaling challenges from milligram to gram-scale synthesis?
Q. Advanced
- Heat Management : Use jacketed reactors for exothermic amidoxime formation.
- Purification : Replace column chromatography with recrystallization (methanol/water) to reduce solvent waste.
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor nitrile conversion in real time .
How does the compound interact with biological targets, and what assays validate these mechanisms?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to serine proteases (e.g., KD < 1 µM).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during protein-ligand interactions.
- Crystallography : Resolve binding modes using synchrotron radiation (e.g., PDB ID 6XYZ for analogous amidines) .
What regulatory documentation is required for international collaboration involving this compound?
Q. Basic
- REACH Compliance : Maintain SDS documenting non-SVHC status and disposal guidelines.
- Material Transfer Agreements (MTAs) : Specify permitted uses (e.g., non-GMP research) and liability clauses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
